[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including condensation reactions , cyclization , and functional group transformations . Researchers have reported various synthetic routes, such as click chemistry , to assemble the triazole ring and introduce the desired substituents. Detailed synthetic protocols can be found in relevant literature .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis , oxidation , and substitution . Investigating its behavior under different conditions is crucial for understanding its stability and reactivity. Researchers have explored its reactivity with nucleophiles, electrophiles, and metal catalysts .
Scientific Research Applications
Synthesis and Biological Activities
Cytotoxic and Antibacterial Activities : Compounds including the 1,2,3-triazole ring, specifically methyl 1-(3-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-β-carboline-3-carboxylate, demonstrated significant cytotoxic activity against Hela and HepG2 cell lines, and excellent antibacterial activity against Enterococcus faecium (Salehi et al., 2016).
Potential Anti-microbial, Anti-oxidant, and Anti-cancer Agents : Some 1,2,3-triazolyl chalcone derivatives exhibit broad spectrum anti-microbial and anti-oxidant activities, and moderate to excellent anti-cancer activities on breast cancer cell lines (Bhat et al., 2016).
Antimicrobial Agents via Vilsmeier–Haack Reaction : 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds showed broad spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Antimicrobial Activity of Imidazol-Triazole Derivatives : Novel 1,4,5-triphenyl-1H-imidazol-[1,2,3]-triazole derivatives synthesized through click chemistry reaction showed significant antibacterial and antifungal activities (Kumar et al., 2017).
Chemical Synthesis and Characterization
Synthesis of 1H-1,2,3-Triazol-4-yl Derivatives : Focused on the synthesis and bioactivity of compounds including methyl 2-(1H-1,2,4-triazol-1-yl methyl) 1,3-dioxlan-2-yl] phenyl 2-chlorophenyl ether, highlighting its fungicidal activity and plant growth regulating activity (Jian, 2003).
Chiral Discrimination on Amylose Tris(3,5-dimethylphenyl)carbamate : Investigated the separation of enantiomers of related compounds on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, focusing on weak hydrogen bonds and other kinds of interactions (Bereznitski et al., 2002).
Structural Characterization of Thiazole Derivatives : Synthesis and structural characterization of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, with a focus on their isostructural properties (Kariuki et al., 2021).
properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O2/c18-14-5-4-13(7-15(14)19)26-8-12(24-25-26)9-28-16(27)23-11-3-1-2-10(6-11)17(20,21)22/h1-8H,9H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBWZNKQCHFWPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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